Solvent Red 30

Description

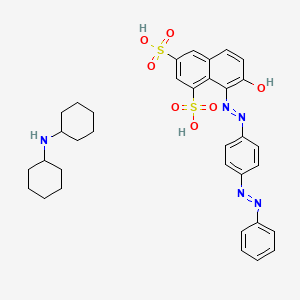

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O7S2.C12H23N/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-13,27H,(H,28,29,30)(H,31,32,33);11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNMYBZPLZNJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6226-87-5 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6226-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 228-321-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006226875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3-disulphonic acid, compound with dicyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Solvent Red 30

Diazotization and Azo Coupling Reactions for Azo-Based Solvent Red 30 Variants

A primary and widely utilized method for synthesizing azo-based variants of Solvent Red 30 involves a two-step process: diazotization followed by an azo coupling reaction. nih.govunb.ca This reaction is a cornerstone of industrial organic chemistry for producing a vast array of azo dyes. nih.gov

The synthesis begins with the diazotization of a primary aromatic amine. In a typical procedure, an amine, such as 4-(Phenyldiazenyl)benzenamine, is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. numberanalytics.comworlddyevariety.com The low temperature is crucial to prevent the unstable diazonium salt from decomposing. nih.gov

The resulting diazonium salt is a highly reactive electrophile that is immediately used in the subsequent azo coupling step. numberanalytics.com This step is an electrophilic aromatic substitution reaction where the diazonium ion attacks an electron-rich coupling component. numberanalytics.comjove.com For the synthesis of a specific Solvent Red 30 variant (C.I. 27291), the coupling component is 7-Hydroxynaphthalene-1,3-disulfonic acid. worlddyevariety.com The coupling reaction is sensitive to pH, with optimal conditions for phenols being slightly alkaline to form the more reactive phenoxide ion, while for amines, a slightly acidic pH range of 5-7 is preferred. jove.com The reaction culminates in the formation of the characteristic azo bond (–N=N–), which links the two aromatic structures and is the chromophore responsible for the dye's color. nih.gov

A general representation of the diazotization and azo coupling reaction is shown below:

Step 1: Diazotization Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (Aromatic Amine) + (Sodium Nitrite) + (Acid) → (Diazonium Salt) + (Sodium Halide) + (Water)

Step 2: Azo Coupling Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX (Diazonium Salt) + (Coupling Component) → (Azo Dye) + (Acid)

Condensation and Cyclization Routes for Anthraquinone-Based Solvent Red 30 Analogues

Anthraquinone-based dyes represent another significant class of colorants, and analogues of Solvent Red 30 can be synthesized through condensation and cyclization reactions to build the characteristic anthraquinone (B42736) core. wikipedia.orgbeilstein-journals.org These dyes are known for their excellent light fastness. wikipedia.org

The synthesis of anthraquinone dyes often starts with precursors like phthalic anhydride (B1165640) and a substituted benzene (B151609) derivative. tsijournals.com A classic example is the Friedel-Crafts acylation of benzene with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride, followed by cyclization with concentrated sulfuric acid to form the anthraquinone skeleton.

Substituted anthraquinone dyes are typically prepared from anthraquinone sulfonic acid or nitroanthraquinone. wikipedia.org These functional groups can be readily substituted by nucleophiles such as amines or alkoxides to introduce color-conferring auxochromes. wikipedia.org For instance, 1-aminoanthraquinone (B167232) can be a key intermediate. scispace.com The introduction of electron-donating groups like amino (–NH₂) or hydroxyl (–OH) groups at specific positions (e.g., 1, 4, 5, or 8) is crucial for developing the color, which can range from red to blue. wikipedia.org

A specific example of creating a red anthraquinone dye involves the nucleophilic substitution of a halogenated anthraquinone with an amine. For instance, 1-chloroanthraquinone (B52148) can react with 1,1-dimethyl-2-hydroxyethylamine to yield a red-colored product. beilstein-journals.org

Role of Precursor Molecules and Reaction Intermediates

The selection of precursor molecules is paramount as it dictates the final structure and properties of the dye. In azo dye synthesis, the choice of the aromatic amine and the coupling component determines the final color and solubility. For the specific Solvent Red 30 variant C.I. 27291, the key precursors are 4-(Phenyldiazenyl)benzenamine and 7-Hydroxynaphthalene-1,3-disulfonic acid . worlddyevariety.com

The primary intermediate in this pathway is the aryldiazonium salt . These salts are typically unstable and are generated and used in situ. nih.gov Their electrophilic nature drives the subsequent coupling reaction. During the coupling, a resonance-stabilized carbocation, often called a sigma complex or Wheland intermediate, is formed before a proton is lost to yield the final azo compound. jove.com

For anthraquinone-based dyes, fundamental precursors include phthalic anhydride and various benzene derivatives. tsijournals.com Key intermediates in their synthesis are often substituted anthraquinones, such as anthraquinone sulfonic acid , nitroanthraquinone , and 1-aminoanthraquinone . wikipedia.org Another important intermediate for producing a range of brilliant dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.org The reaction of these intermediates with various amines or other nucleophiles leads to the final dye structure. wikipedia.org In some modern syntheses, specialized intermediates like 3-Hydroxy-Quinaldine-4-Carboxylic Acid are used for producing high-performance solvent dyes. amoghchemicals.in

Advanced Synthetic Strategies and Optimization

In response to growing environmental concerns, the chemical industry is increasingly adopting advanced synthetic strategies that prioritize sustainability and efficiency.

Green Chemistry Principles in Solvent Red 30 Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. sustainability-directory.comsustainability-directory.com In dye synthesis, this translates to developing more environmentally benign processes.

One significant advancement is the move towards solvent-free reactions . Microwave-assisted synthesis has emerged as a powerful tool in this area. For example, the synthesis of anthraquinone derivatives has been achieved by irradiating a mixture of phthalic anhydride and catechol in a domestic microwave oven without any solvent, leading to shorter reaction times and higher yields. tsijournals.com

Reducing waste is another core principle of green chemistry. This can be achieved by improving reaction efficiency and using renewable resources. Research is ongoing to synthesize dyes from bio-based feedstocks like cellulose (B213188) and lignin (B12514952), offering a sustainable alternative to traditional petrochemical-based starting materials. acs.orgrsc.org The goal is to design dyes that are not only derived from renewable sources but are also more biodegradable. rsc.org

Novel Catalytic Systems in Solvent Red 30 Production

Catalysis plays a crucial role in modern chemical synthesis, offering pathways to more efficient and selective reactions. The development of novel catalytic systems is a key area of research for improving the production of dyes like Solvent Red 30.

For azo coupling reactions, solid acid catalysts are being explored to replace traditional homogeneous acid catalysts. For instance, silica-sulfuric acid catalysts, prepared from rice husk-derived silica (B1680970), have been used for the in-situ generation of nitrous acid for diazotization, allowing the reaction to proceed at higher temperatures than traditional methods. proquest.com

In the context of anthraquinone synthesis, various catalytic systems are employed. While traditional methods use stoichiometric amounts of Lewis acids, newer approaches focus on catalytic quantities. Furthermore, research into the catalytic oxidation of lignin, a complex polymer found in wood, aims to produce valuable aromatic chemicals that can serve as precursors for dyes. mdpi.comresearchgate.net This involves using various homogeneous and heterogeneous catalysts to break down the lignin macromolecule into smaller, usable building blocks. mdpi.com The choice of solvent and catalyst pairing is critical in these systems to achieve high yields of the desired products. acs.orgnrel.gov

The table below summarizes some of the precursors and reaction types involved in the synthesis of Solvent Red and related dyes.

| Precursor 1 | Precursor 2 | Reaction Type | Product Class |

| 4-(Phenyldiazenyl)benzenamine | 7-Hydroxynaphthalene-1,3-disulfonic acid | Diazotization/Azo Coupling | Azo Dye |

| Phthalic Anhydride | Catechol | Condensation/Cyclization | Anthraquinone Dye |

| 1-Chloroanthraquinone | 1,1-Dimethyl-2-hydroxyethylamine | Nucleophilic Substitution | Anthraquinone Dye |

| 1-Aminoanthraquinone | 1-Phenyl-3-methyl-5-pyrazolone | Diazotization/Coupling | Azo-Anthraquinone Hybrid Dye |

Microwave-Assisted and Ultrasonication Methods in Synthesis

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave irradiation and ultrasonication to accelerate reaction times and improve yields.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times, from hours to minutes, and higher product yields. scholarsresearchlibrary.com This technique offers advantages such as rapid and uniform heating. nih.gov For instance, the synthesis of various heterocyclic compounds, structurally related to dyes, has been successfully achieved with high efficiency using microwave irradiation. mdpi.comscirp.org In some cases, solvent-free conditions can be employed, which aligns with the principles of green chemistry. scholarsresearchlibrary.com The synthesis of red-emitting carbon dots has been accomplished using a domestic microwave, highlighting the accessibility of this technology. nih.govresearchgate.net The choice of solvent in microwave-assisted synthesis can be critical in controlling the properties of the final product. researchgate.net

Ultrasonication Methods: Ultrasonication, the application of ultrasound energy to a chemical reaction, can enhance reaction rates and yields through a phenomenon known as acoustic cavitation. derpharmachemica.com This process involves the formation, growth, and collapse of bubbles in the reaction medium, creating localized high-temperature and high-pressure zones. derpharmachemica.com This method has been used for the synthesis of various nanomaterials and organic compounds. mdpi.combeilstein-journals.org For example, the synthesis of pyrazoline derivatives was significantly accelerated when using ultrasound in conjunction with a deep eutectic solvent (DES), reducing the reaction time from hours to just one hour. derpharmachemica.com The combination of ultrasound with environmentally benign solvents like ionic liquids or water has been shown to be effective for various syntheses. researchgate.netnih.gov The power and duration of ultrasonication are key parameters that influence the characteristics of the synthesized products. beilstein-journals.org

A comparative study on the synthesis of pyrazoline derivatives highlighted the efficiency of these methods:

| Synthesis Method | Solvent | Temperature | Time | Yield |

| Thermal | Glacial Acetic Acid | >80°C | 15 hr | - |

| Thermal | Deep Eutectic Solvent | <80°C | 4 hr | - |

| Ultrasonication | Deep Eutectic Solvent | Room Temp | 1 hr | - |

| Data derived from a study on pyrazoline derivatives, illustrating the advantages of ultrasonication and DES. derpharmachemica.com |

Derivatization and Structural Modification of Solvent Red 30

The properties of Solvent Red 30 can be fine-tuned for specific applications through chemical modification. This involves introducing new functional groups, altering existing ones, or creating larger molecular structures.

Introduction of Functional Groups for Tuned Properties

Introducing specific functional groups to a dye's core structure can significantly alter its physical and chemical properties, such as solubility, color, and stability. For example, the introduction of charged groups like dicationic or dianionic moieties can impart water solubility to otherwise hydrophobic dyes. acs.org The derivatization of compounds with reagents like Fast Red RC has been explored to improve properties such as ionization efficiency for detection purposes. ugent.be Furthermore, the addition of different functional groups can shift the absorption and emission wavelengths of a dye, which is crucial for applications in areas like fluorescence microscopy and optoelectronics. acs.org

Synthesis of Alkyl-Chain Modified Solvent Red Dyes for Enhanced Solubility

To improve the solubility of solvent dyes in non-polar media, a common strategy is to introduce alkyl chains into their molecular structure. scirp.orgscirp.org This modification increases the dye's lipophilicity, making it more compatible with organic solvents, oils, and polymers. dyessales.indyestuff.co.inphiloden.com A study on azo dyes derived from p-n-alkyl aniline (B41778) demonstrated that introducing different alkyl groups could enhance solubility in dodecane, a non-polar solvent. scirp.orgscirp.orgresearchgate.net The length of the alkyl chain can be varied to achieve the desired level of solubility. acs.org For example, a series of red azo dyes were synthesized with varying alkyl chain lengths (C4 to C16) to optimize their solubility for use in electrowetting displays. scirp.orgscirp.org

The following table shows the effect of alkyl chain length on the solubility of synthesized azo red dyes in dodecane:

| Dye Code | Alkyl Group (R1) | Solubility in Dodecane ( g/100g ) |

| Dye 1 | n-butyl | - |

| Dye 2 | n-hexyl | - |

| Dye 3 | n-octyl | - |

| Dye 4 | n-decyl | 1.8 |

| Dye 5 | n-dodecyl | 1.5 |

| Dye 6 | n-tetradecyl | 1.2 |

| Dye 7 | n-hexadecyl | 1.0 |

| Data adapted from a study on oil-soluble red dyes, indicating that maximum solubility was achieved with the n-decyl group. researchgate.net |

Oligomerization and Polymerization Approaches

Oligomerization and polymerization are advanced methods to create larger molecules with potentially enhanced properties like thermal stability and resistance to migration. Oligomers, which are molecules composed of a few repeating monomer units, can be synthesized with a controlled degree of polymerization. researchgate.net The oligomerization of membrane proteins, for instance, can be regulated by the formation of intermolecular covalent bonds, affecting their function. plos.org

Polymer-soluble dyes are designed to dissolve in molten polymers, providing uniform and long-lasting coloration. philoden.comprimachemicals.com The synthesis of such dyes can involve incorporating the chromophore into a polymer backbone or creating dye molecules that are highly compatible with specific polymers. This approach is widely used in the plastics industry for coloring materials like polystyrene, ABS, and PVC. dyestuff.co.ingoogle.com

Purification and Isolation Techniques for High-Purity Solvent Red 30

Achieving high purity is crucial for the performance of Solvent Red 30 in many applications. Various techniques are employed to remove impurities, unreacted starting materials, and by-products from the final product.

Common purification methods for organic compounds include:

Crystallization : This technique is based on the principle that the solubility of a compound in a solvent changes with temperature. youtube.com Impure compounds are dissolved in a suitable solvent at a higher temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the mother liquor. youtube.com

Distillation : This method is used to separate volatile liquids from non-volatile impurities or to separate liquids with different boiling points. youtube.com For compounds that are sensitive to high temperatures, distillation under reduced pressure can be employed to lower the boiling point. youtube.com

Chromatography : Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful methods for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. tandfonline.com

Solvent Extraction : This method separates compounds based on their different solubilities in two immiscible liquid phases. mdpi.com A pH-controlled extraction method has been shown to be a simple and fast technique for purifying dye-labeled oligonucleotides. tandfonline.com

Solid-Phase Extraction (SPE) : SPE is a purification technique that uses solid-phase sorbents to isolate analytes from a solution. fda.gov It is commonly used for sample clean-up and concentration prior to analysis. fda.gov

A patented process for purifying solvent dyes involves dissolving the crude dye in a high-boiling water-miscible organic solvent, removing water by distillation, filtering out insoluble contaminants, and then precipitating the purified dye by adding de-ionized water. google.com This method has been shown to yield solvent dyes with very low salt content. google.com

The choice of purification method depends on the nature of the dye and the impurities present. youtube.com For instance, a method for synthesizing Solvent Red 207 utilizes reaction crystallization technology to control the crystal form and particle size of the dye product. google.com

Advanced Spectroscopic and Analytical Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

To ascertain the precise arrangement of atoms and functional groups within the Solvent Red 30 molecule, a combination of powerful spectroscopic techniques is employed. These methods provide complementary information, allowing for a detailed and unambiguous structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and spatial relationships of atoms can be mapped out. nih.govlibretexts.org The specific chemical shifts observed for Solvent Red 30 are influenced by the electron density around each nucleus and the choice of deuterated solvent used for the analysis. libretexts.orgresearchgate.netyoutube.com For complex molecules, two-dimensional NMR techniques can further elucidate intricate spin-spin coupling networks. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. mdpi.com The FTIR spectrum of a compound provides a unique "fingerprint" based on the characteristic vibrations of its bonds. alliedacademies.orgacademicjournals.org

Analysis of Solvent Red 30 using FTIR spectroscopy would reveal characteristic absorption bands corresponding to its key functional groups. These would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching within the aromatic rings, appearing in the 1400-1600 cm⁻¹ region.

N-H stretching from the amine groups.

C-N stretching vibrations.

S=O stretching from the sulfonic acid group.

The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions. alliedacademies.orgacs.org Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. acs.org

Table 1: Expected FTIR Functional Group Analysis for Solvent Red 30

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | > 3000 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| N-H | 3300 - 3500 | Stretching |

| C-N | 1000 - 1350 | Stretching |

| S=O | 1030 - 1070 and 1150 - 1210 | Asymmetric and Symmetric Stretching |

This table is a generalized representation based on established FTIR correlation charts and the known structure of Solvent Red 30. Actual peak positions may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure. epa.gov Techniques like electrospray ionization (ESI) are particularly useful for analyzing polar, non-volatile compounds like dyes. researchgate.net

In the analysis of Solvent Red 30, mass spectrometry would confirm its molecular weight. High-resolution mass spectrometry can provide the elemental composition with high accuracy. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which can be pieced together to deduce the structure of the original molecule. nih.gov This fragmentation pattern serves as a structural fingerprint.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to the excitation of electrons to higher energy levels. This provides fundamental information about the color and luminescent properties of a compound.

UV-Visible Absorption Spectroscopy: Analysis of Chromophore and Auxochrome Contributions

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. infn.itsmacgigworld.com This absorption is due to electronic transitions from the ground state to an excited state. libretexts.orguomustansiriyah.edu.iq The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. infn.it

The color of Solvent Red 30 arises from its extended conjugated system of pi-electrons, which constitutes the chromophore . This system absorbs light in the visible region, and the color we perceive is the complementary color of the light absorbed. libretexts.org The various substituent groups attached to the main aromatic framework act as auxochromes , which can modify the λmax and the intensity of the absorption. infn.it

The position of the absorption maximum is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. smacgigworld.comfirsthope.co.in Generally, for π to π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift, a shift to longer wavelengths. uomustansiriyah.edu.iq

Table 2: Hypothetical UV-Visible Absorption Data for Solvent Red 30 in Different Solvents

| Solvent | Polarity (Dielectric Constant) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | 1.88 | ~510 | >10,000 |

| Ethanol (B145695) | 24.55 | ~525 | >10,000 |

| Water | 80.1 | ~530 | >10,000 |

This table presents hypothetical data to illustrate the expected solvatochromic effect. Actual values would need to be determined experimentally.

Fluorescence Spectroscopy: Quantum Yields and Emission Characteristics

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. Fluorescence spectroscopy measures the emission spectrum of a compound after excitation at a specific wavelength. uci.edu Key parameters include the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state. researchgate.netnih.gov

The fluorescence properties of a dye like Solvent Red 30 are highly dependent on its molecular structure and the surrounding environment. nih.gov The presence of certain functional groups and the rigidity of the molecule can significantly influence its fluorescence quantum yield. The solvent can also play a crucial role, affecting both the emission wavelength and the quantum yield. nih.govresearchgate.netrsc.org In many cases, an increase in solvent polarity can lead to a red shift in the emission spectrum and may either enhance or quench the fluorescence depending on the specific interactions. nih.govresearchgate.netrsc.org

The relationship between absorption and emission is described by the Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum. science.gov

Solvatochromic Studies and Solvent-Dye Interactions

Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the dye molecule. For azo dyes like Solvent Red 30, the interaction with solvent molecules can significantly shift their ultraviolet-visible (UV-Vis) absorption spectra. The direction and magnitude of this shift provide valuable insights into the nature of the dye-solvent interactions.

The relationship between the absorption maximum (λmax) and solvent polarity is a key area of study. Generally, the Stokes shift, which is the difference between the maximum wavelength of absorption and the maximum wavelength of fluorescence, tends to increase with the polarity of the solvent. science.gov This is because the excited state of the dye molecule is often more polar than its ground state, leading to stronger stabilizing interactions with polar solvent molecules.

The electronic excitation of a dye can lead to a charge separation, and the subsequent relaxation of the surrounding solvent molecules affects the wavelength of fluorescence. mdpi.com The study of these interactions is crucial for applications where the color and photophysical properties of the dye need to be precisely controlled. While specific solvatochromic data for Solvent Red 30 is not extensively detailed in the provided results, the principles governing other azo and red dyes are directly applicable.

Chromatographic Separation and Quantification Methods

Chromatography is an essential technique for the separation, identification, and quantification of dyes like Solvent Red 30 from various matrices. Different chromatographic methods are employed depending on the complexity of the sample and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile dyes such as Solvent Red 30 (often analyzed as part of the Sudan dye group). libretexts.org Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is the most common mode for separating these dyes. thamesrestek.co.ukresearchgate.net

A typical HPLC method for Sudan dyes involves a C18 column and a mobile phase consisting of a mixture of organic solvents and water, often with additives like formic acid to improve peak shape. thamesrestek.co.uknih.gov For instance, a mixture of acetonitrile (B52724) and methanol (B129727) can be used as an isocratic mobile phase to separate multiple Sudan dyes in under 10 minutes. researchgate.netucc.edu.gh Gradient elution, where the mobile phase composition is changed during the run, is also employed to achieve better separation of complex mixtures. oup.comlmaleidykla.lt

Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD). researchgate.netresearchgate.net For Solvent Red 30 (as Sudan III), the detection wavelength is typically set around 508-512 nm. thamesrestek.co.uk HPLC methods are validated for linearity, precision, accuracy, and limits of quantification (LOQ) to ensure reliable results. researchgate.net The LOQ for Sudan dyes in various samples can be in the range of a few micrograms per kilogram (µg/kg). researchgate.net

Table 1: Example HPLC Conditions for Sudan Dye Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Ultra Aqueous C18, 150 x 4.6mm thamesrestek.co.uk | ACE C18, 250 mm x 4.6 mm, 5 µm researchgate.net |

| Mobile Phase | Methanol/Water (Isocratic) thamesrestek.co.uk | Acetonitrile/Methanol (80:20, v/v) (Isocratic) researchgate.net |

| Flow Rate | 1 mL/min thamesrestek.co.uk | 1 mL/min researchgate.net |

| Detection | 508-512 nm (for Sudan III) thamesrestek.co.uk | 506 nm researchgate.net |

| Temperature | Not specified | 40 °C researchgate.net |

| Injection Volume | Not specified | 25 µL researchgate.net |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC): Due to the low volatility and potential thermal degradation of azo dyes like Solvent Red 30, direct GC analysis is challenging. chemcoplus.co.jp However, indirect methods have been developed. One such approach involves the chemical reduction of the azo dye to its corresponding aromatic amines, which are more amenable to GC analysis. rsc.org This is often coupled with a derivatization step, such as trimethylsilylation (TMS), to increase the volatility and improve the chromatographic properties of the analytes. nih.govnih.gov GC is typically used with a mass spectrometry detector (GC-MS) for confirmation. nih.govrsc.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative screening of dyes. wikipedia.orguclmail.net It is particularly useful for monitoring the progress of reactions or for a preliminary identification of compounds in a mixture. wikipedia.org In TLC, a sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate by capillary action, separating the components based on their differential partitioning between the two phases. wikipedia.orgchemistryhall.com The separation is evaluated by the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. uclmail.netchemistryhall.com For complex samples like printing inks, various solvent systems can be developed to achieve the desired separation of different pigments and dyes. asianpubs.org

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a high degree of selectivity and sensitivity, making them ideal for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are powerful tools for the unambiguous identification and quantification of dyes like Solvent Red 30 in various matrices, including food, textiles, and cosmetics. selectscience.netmdpi.comshimadzu.com The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides molecular weight and structural information, allowing for highly specific detection. mdpi.com Techniques like electrospray ionization (ESI) are commonly used to ionize the dye molecules. mdpi.com LC-MS/MS methods can achieve very low limits of detection, often in the parts-per-billion (ppb) range. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is primarily used for the analysis of the more volatile products resulting from the chemical cleavage of azo dyes. rsc.org It has been successfully employed for the comprehensive impurity profiling of commercial Sudan dyes. nih.gov By derivatizing the polar impurities, their detection sensitivity by GC-MS can be significantly enhanced. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a fingerprint for each compound that can be used for identification by comparing it to a spectral library. libretexts.org

Table 2: Comparison of Chromatographic Techniques for Solvent Red 30 Analysis

| Technique | Primary Application | Analytes | Detection | Key Advantages |

|---|---|---|---|---|

| HPLC-UV/DAD | Purity testing, quantification in mixtures thamesrestek.co.ukresearchgate.netresearchgate.net | Intact dye molecule | UV-Vis/Diode Array researchgate.netresearchgate.net | Robust, quantitative, widely available. |

| TLC | Qualitative screening, reaction monitoring wikipedia.orguclmail.net | Intact dye molecule | Visual, UV light libretexts.org | Simple, rapid, low cost. |

| GC-MS | Confirmatory analysis, impurity profiling rsc.orgnih.gov | Volatile derivatives (e.g., amines) rsc.org | Mass Spectrometry nih.govnih.gov | High specificity for volatile compounds. |

| LC-MS/MS | Trace analysis in complex matrices selectscience.netmdpi.comlcms.cz | Intact dye molecule | Tandem Mass Spectrometry mdpi.com | High sensitivity and specificity. |

Advanced Characterization Techniques

Raman and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that provides a unique "molecular fingerprint" of a substance, making it a powerful tool for chemical identification. thermofisher.com However, the standard Raman signal can be weak and is often obscured by fluorescence, a common issue with dyes.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near a nanostructured metal surface, typically silver or gold. nih.govresearchgate.net This enhancement can be several orders of magnitude, allowing for the detection of trace amounts of analytes and often quenching the interfering fluorescence. researchgate.net

SERS has been successfully applied to the analysis of various dyes. nih.gov The technique is highly specific, as the resulting spectrum is characteristic of the molecule's vibrational modes. ojp.gov For the analysis of red dyes, SERS can provide detailed structural information, overcoming the limitations of conventional Raman spectroscopy. researchgate.net The effectiveness of SERS can be influenced by factors such as the pH of the sample and the type of metallic nanoparticles used as the substrate. researchgate.net By optimizing these conditions, highly sensitive and selective detection can be achieved, making SERS a valuable tool for identifying dyes like Solvent Red 30 in various applications, including forensic science and the analysis of cultural heritage objects. nih.govmdpi.com

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray diffraction (XRD) is a pivotal analytical technique for investigating the crystalline nature of materials. It provides detailed information about the atomic and molecular structure, phase composition, and physical properties of a substance. The technique is based on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice. This interaction produces a unique diffraction pattern, often considered a "fingerprint" for a specific crystalline solid.

In the context of dyes like Solvent Red 30, XRD analysis can determine whether the compound exists in a crystalline or amorphous state. A crystalline solid will produce a pattern with sharp, well-defined peaks at specific diffraction angles (2θ), whereas an amorphous material will result in a broad halo with no distinct peaks.

Furthermore, studies on Sudan III have shown that its physical form can vary; it can be crystalline as a powder but amorphous when deposited as a thin film. scirp.orgscirp.org For the powder form, the average crystallite size and interplanar distance have been calculated from XRD data, providing a deeper understanding of its crystal structure. scirp.orgscirp.org The morphology and crystallinity of materials containing dyes can also be influenced by the solvents used in their preparation, as different solvents can lead to variations in crystal formation and aggregation. rsc.orgresearchgate.netkashanu.ac.ir

The table below summarizes representative XRD data for a related azo dye, Sudan I, which helps in understanding the type of information that can be obtained for Solvent Red 30 through XRD analysis.

Table 1: Representative X-ray Powder Diffraction 2θ Values for Sudan I Crystal A

| Diffraction Peak (2θ) | Significance |

|---|---|

| 12.360° ± 0.2 | Main peak corresponding to the primary crystal formation. google.com |

| 6.200° ± 0.2 | Secondary peak indicating other crystal formations. google.com |

| 14.220° ± 0.2 | Secondary peak. google.com |

| 20.580° ± 0.2 | Secondary peak. google.com |

| 22.020° ± 0.2 | Secondary peak. google.com |

Scanning Electron Microscopy (SEM) for Morphological Analysis of Dyes and Composites

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. It works by scanning a focused beam of electrons onto the surface of a sample, which causes the emission of secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form an image that reveals the sample's surface topography and composition.

In the study of dyes and their applications, SEM is invaluable for examining the morphology of the dye particles themselves, as well as their distribution within a composite material, such as a polymer matrix. The shape, size, and aggregation of dye particles can significantly influence the properties of the final product, including its color, stability, and mechanical strength. nih.gov

For example, SEM analysis of polymer composites containing anthraquinone (B42736) dyes (which are structurally different from azo dyes but serve as a good example) has shown that the morphology of the dye particles can range from strip-like crystalline structures to other shapes, and they often show a tendency to aggregate. nih.gov The distribution of these dye particles within the polymer matrix plays a crucial role in the material's optical properties and its resistance to environmental factors like UV radiation. nih.gov

When dyes are incorporated into materials like polymer films or fibers, SEM can be used to assess the uniformity of the dispersion and the surface texture of the resulting composite. mdpi.comresearchgate.net The choice of solvent and processing parameters, such as in electrospinning, can significantly impact the morphology of the final product, leading to features like bead-free, smooth nanofibers or films with corpuscular morphology. mdpi.comresearchgate.net SEM images can reveal these structural details, which are critical for the performance of the material. mdpi.comresearchgate.netrsc.org

The table below outlines the typical information that can be obtained from an SEM analysis of a dye-polymer composite, which would be applicable to studies involving Solvent Red 30.

Table 2: Morphological Features of Dye-Polymer Composites Analyzed by SEM

| Feature | Description | Significance |

|---|---|---|

| Particle Shape | Describes the geometric form of the individual dye particles (e.g., spherical, rod-like, irregular). | Influences packing, flow properties, and interaction with the matrix. |

| Particle Size | The dimensions of the dye particles, often reported as an average diameter or range. | Affects color strength, dispersibility, and surface area. |

| Dispersion | The uniformity of dye particle distribution within the polymer matrix. | Crucial for consistent color and mechanical properties of the composite. |

| Aggregation/Agglomeration | The clustering of dye particles into larger groups. | Can lead to color inconsistencies, reduced mechanical strength, and other defects. nih.gov |

| Surface Topography | The texture and features of the composite's surface (e.g., smoothness, porosity). | Impacts the material's feel, appearance, and surface-related properties like hydrophobicity. researchgate.net |

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of a substance. acs.org In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of the oxidation and reduction reactions. unt.edu

For azo dyes like Solvent Red 30, CV can be used to determine their redox potentials, understand the reversibility of their electron transfer reactions, and investigate their reaction mechanisms. The electrochemical behavior of azo dyes is of interest due to their potential applications in various fields, as well as for understanding their degradation pathways.

Studies on related Sudan dyes, such as Sudan I and Sudan II, have shown that their electrochemical oxidation is typically an irreversible process. asianpubs.org This means that the product of the oxidation reaction does not readily get reduced back to the original compound on the reverse scan of the potential. For Sudan I, an oxidation peak has been observed at around 0.86 V. ftb.com.hrsemanticscholar.org The presence of other species, such as metal ions, can influence the redox behavior. ftb.com.hrsemanticscholar.org

The electrochemical response of Sudan dyes is also dependent on the pH of the solution, with the peak potentials often shifting to lower values as the pH increases. asianpubs.orgmdpi.com The nature of the electrode used can also significantly enhance the electrochemical signal. For instance, modified electrodes, such as those using graphene or carbon nanotubes, have been shown to improve the observability of the redox peaks for Sudan dyes compared to bare glassy carbon electrodes. asianpubs.orgmdpi.comscirp.org The relationship between the peak current and the scan rate in a CV experiment can indicate whether the electrode process is controlled by diffusion or adsorption. mdpi.com For some Sudan dyes, an adsorption-controlled process has been reported. mdpi.com

The following table summarizes key electrochemical parameters that can be determined for an azo dye like Solvent Red 30 using cyclic voltammetry, based on findings for related compounds.

Table 3: Key Electrochemical Parameters from Cyclic Voltammetry of Sudan Dyes

| Parameter | Typical Observation for Sudan Dyes | Significance |

|---|---|---|

| Oxidation Peak Potential (Epa) | Observed for Sudan I and II, with values dependent on pH and the electrode used. For Sudan I, a peak is seen around 0.8 V to 0.9 V. asianpubs.orgftb.com.hrsemanticscholar.org | Indicates the potential at which the dye is oxidized. |

| Reduction Peak Potential (Epc) | Often absent or weak for the initial oxidation, indicating an irreversible or quasi-reversible process. A reduction peak is observed for the azo group at negative potentials. asianpubs.orgmdpi.com | Indicates the potential at which the dye is reduced. The lack of a corresponding reduction peak for the initial oxidation suggests the oxidized form is unstable. |

| Reversibility | The oxidation process is generally irreversible. asianpubs.org | Provides insight into the stability of the oxidized species and the kinetics of the electron transfer. |

| pH Dependence | Peak potentials shift with changing pH, typically to more negative values with increasing pH. asianpubs.orgmdpi.com | Shows that protons are involved in the redox reaction, which is common for azo dyes. |

| Scan Rate Dependence | The peak current's relationship with the scan rate can indicate a diffusion-controlled or adsorption-controlled process. mdpi.com | Helps to elucidate the mechanism of the electrode reaction. |

Mechanistic Studies of Dye Substrate and Dye Solvent Interactions

Adsorption and Diffusion Mechanisms in Polymeric Matrices

The coloration of plastics and resins with Solvent Red 30 involves the initial adsorption of the dye onto the polymer surface, followed by its diffusion into the bulk material. These processes are governed by a complex interplay of kinetic and thermodynamic factors, as well as the specific properties of the polymer.

Kinetics and Thermodynamics of Dye Uptake by Plastics and Resins

The uptake of Solvent Red 30 by polymeric materials is a dynamic process that can be described by kinetic and thermodynamic principles. The initial stage of coloration involves the transport of dye molecules from the bulk solution or surrounding medium to the surface of the polymer. wur.nl This is followed by the attachment of the dye to the surface and its subsequent diffusion into the polymer matrix. wur.nl

The rate of adsorption can be influenced by several factors, including the concentration of the dye, temperature, and the nature of the polymer surface. ajol.info Kinetic studies often reveal that the adsorption process follows specific models, such as the pseudo-first-order or pseudo-second-order kinetics, which describe the rate at which the dye is taken up by the polymer over time. ajol.infomdpi.com For instance, the Lagergren pseudo-first-order model is often used to describe the initial stages of adsorption. ajol.infomdpi.com

Thermodynamic studies provide insight into the spontaneity and energy changes associated with the dyeing process. Parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are evaluated to understand the nature of the interaction. researchgate.netsemanticscholar.org A negative ΔG° indicates a spontaneous process, while the signs of ΔH° and ΔS° reveal whether the process is exothermic or endothermic and whether there is an increase or decrease in randomness at the solid-liquid interface. semanticscholar.org For many dye-polymer systems, the adsorption process is found to be spontaneous and endothermic. ajol.infosemanticscholar.org

The equilibrium of dye distribution between the polymer and the surrounding medium is often described by adsorption isotherms, such as the Langmuir and Freundlich models. ajol.inforesearchgate.net The Langmuir isotherm assumes a monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface. researchgate.net The fit of the experimental data to these models provides information about the adsorption capacity and the nature of the interaction between the dye and the polymer.

Influence of Polymer Structure and Additives on Dye Performance

The molecular weight of the polymer also influences dye diffusion. sinoshiny.com Higher molecular weight polymers typically have a more viscous matrix, which can impede the movement of dye molecules and slow down the diffusion process. sinoshiny.com

Additives incorporated into the polymer formulation can also affect dye performance. Plasticizers, for instance, can increase the free volume within the polymer, facilitating dye diffusion. Conversely, some fillers or other additives might hinder dye mobility or interact with the dye, potentially altering its color or stability. The compatibility between the dye and any additives is crucial for achieving the desired coloration and performance properties.

Solvation Dynamics and Aggregation Behavior in Organic Media

The behavior of Solvent Red 30 in organic solvents is dictated by the interactions between the dye molecules and the solvent molecules (solvation) and between the dye molecules themselves (aggregation). These phenomena have a profound impact on the dye's spectral properties and, consequently, its color.

Role of Solvent Polarity and Hydrogen Bonding on Dye Spectra

The absorption spectrum of Solvent Red 30 is sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. nih.govrsustnjogat.org Changes in solvent polarity can lead to shifts in the absorption maximum (λmax) of the dye. nih.gov This is due to the differential solvation of the dye's ground and excited electronic states. acs.org Polar solvents can stabilize the electronic states of the dye to different extents, leading to a change in the energy difference between them and thus a shift in the absorption band. rsustnjogat.org

Hydrogen bonding is a specific type of intermolecular interaction that can also significantly influence the spectral properties of dyes. rsustnjogat.org In hydrogen-bond donating solvents, specific interactions can occur with the dye molecule, leading to further shifts in the absorption spectrum. researchgate.net The ability of a solvent to act as a hydrogen bond donor (HBD) or acceptor (HBA) can be a key factor in determining the final color of the dye in that solvent. rsustnjogat.org The ET(30) scale is a common measure of solvent polarity that takes into account these specific interactions. nih.gov For some dyes, a linear correlation can be observed between the absorption energy and the ET(30) value of the solvent, indicating the importance of specific solute-solvent interactions. nih.gov

The table below illustrates the solubility of a typical red solvent dye in various organic solvents, which is a critical factor for its application.

| Solvent | Solubility (g/L) |

| Ethanol (B145695) | 10 |

| 1-methoxy-2-propanol | 300 |

| N-propanol | 100 |

| 2-ethoxyethanol | 400 |

| M.E.K. | 400 |

| Ethyl Acetate | 100 |

| Toluene | 50 |

This table is based on data for a representative red solvent dye and may not be exact for Solvent Red 30, but it provides a general illustration of solubility in different organic media. colorbloomdyes.com

Studies on Monomeric and Aggregated Forms of Solvent Red 30

In solution, dye molecules like Solvent Red 30 can exist in a monomeric (individual molecule) form or can self-associate to form aggregates (dimers, trimers, etc.). conicet.gov.arrsc.org The formation of aggregates is influenced by factors such as dye concentration, solvent nature, and temperature. conicet.gov.ar Aggregation arises from intermolecular interactions between dye molecules, which can include van der Waals forces, π-π stacking, and hydrogen bonding. conicet.gov.ar

The monomeric and aggregated forms of a dye typically exhibit different absorption spectra. nih.gov According to molecular exciton (B1674681) theory, the formation of parallel aggregates (H-aggregates) leads to a blue-shift (hypsochromic shift) in the absorption band compared to the monomer, while head-to-tail aggregates (J-aggregates) result in a red-shift (bathochromic shift). conicet.gov.aracs.org Therefore, the absorption spectrum of a dye solution can provide information about the equilibrium between its monomeric and aggregated forms.

For many dyes, increasing the concentration in solution leads to a higher degree of aggregation. conicet.gov.ar The choice of solvent is also crucial; some solvents can promote aggregation, while others, known as monomerizing solvents, can stabilize the monomeric form. conicet.gov.ar Temperature can also affect the monomer-aggregate equilibrium, with an increase in temperature often favoring the monomeric state. conicet.gov.ar

Photochemical and Thermal Stability Mechanisms

The ability of Solvent Red 30 to resist degradation upon exposure to light and heat is a critical performance characteristic. Understanding the mechanisms of its degradation is essential for developing strategies to enhance its stability.

The photochemical stability of a dye refers to its resistance to fading or changing color when exposed to light. mit.edu The degradation process is often initiated by the absorption of light, which promotes the dye molecule to an excited electronic state. acs.org This excited state can then undergo various chemical reactions, such as oxidation or reaction with the surrounding solvent or polymer matrix, leading to the destruction of the chromophore (the part of the molecule responsible for color). acs.org The presence of oxygen can significantly influence the rate of photofading. acs.org For some azo dyes, the reactive species is believed to be a triplet state, which can act as a biradical and abstract hydrogen from the solvent. acs.org

Thermal stability is the dye's ability to withstand high temperatures without decomposing. vulcanchem.com This is particularly important in applications involving high-temperature processing of plastics. primachemicals.com The thermal degradation of a dye involves the breaking of chemical bonds due to heat, leading to the loss of its color and other properties. The molecular structure of the dye plays a significant role in its thermal stability. For instance, metal-complex dyes often exhibit enhanced thermal stability due to the coordination of the metal ion. vulcanchem.com

The table below shows the heat resistance of a typical red solvent dye at different temperatures and durations.

| Temperature (°C) | Duration | Stability |

| 150 | 30 min | A |

| 180 | 10 min | A |

| 200 | 1 min | A |

Note: 'A' typically signifies good stability. This data is for a representative red solvent dye. colorbloomdyes.com

Degradation Pathways under Light Exposure (e.g., photodegradation kinetics)

Specific studies detailing the photodegradation kinetics and pathways for Solvent Red 30 could not be located in the available research. As a double azo dye, its stability under light exposure is a critical performance parameter, but quantitative data on its degradation rate, byproducts, and the influence of different substrates or solvents are not publicly documented. General studies on other azo dyes indicate that UV irradiation can lead to the cleavage of the azo bond, resulting in color fading, but this mechanism has not been specifically confirmed for Solvent Red 30.

Resistance to Migration in Material Applications

Solvent Red 30 is mentioned in literature as being suitable for coloring various materials, including polymers vdoc.pub. A patent for microencapsulated red phosphorus that includes Solvent Red 30 as a potential colorant claims the final product has high migration resistance google.com. However, specific scientific studies that quantify the migration resistance of Solvent Red 30 in various polymers (e.g., PVC, polystyrene) under different conditions are not available in the reviewed sources. Standardized tests are often used to determine dye suitability for specific applications by assessing properties like bleed and migration, but the results for Solvent Red 30 are not published in the available literature vdoc.pub.

Applications in Advanced Materials and Systems Non Biological

Integration in Polymer Coloration and the Plastic Industry

Solvent Red 30 is a polymer-soluble dyestuff primarily employed for the mass coloration of a variety of plastics and resins. royceglobal.com As a member of the solvent dye class, it dissolves within the polymer matrix, resulting in transparent and vibrant coloration. Its use is particularly noted in engineering plastics. royceglobal.com

Solvent Red 30 is utilized for coloring several key thermoplastics. Its applications include imparting color to celluloid, plexiglass (polymethyl methacrylate, PMMA), and polyvinyl chloride (PVC). americanchemicalsuppliers.comchemicalbook.com The general class of polymer-soluble dyes is also compatible with other resins such as polyethylene (B3416737) terephthalate (B1205515) (PET). industrialchemicals.gov.au The dye appears as a scarlet or dark red powder and is valued for its bright color and solubility in relevant organic solvents like ethanol (B145695), which facilitates its incorporation into these materials. chemicalbook.com

The performance of a solvent dye is critical for its application in plastics, which undergo various processing temperatures and are expected to maintain their appearance over time. The table below outlines some of the known performance characteristics of Solvent Red 30 in plastic applications.

Table 1: Performance Properties of Solvent Red 30 in Plastics

| Property | Value/Rating | Reference |

|---|---|---|

| Heat Resistance | 120°C (for 1 hour) | alfa-chemistry.com |

| Light Fastness | Good | alfa-chemistry.com |

| Water Solubility | Insoluble | dyessales.in |

| Physical Form | Scarlet/Red Powder | chemicalbook.com |

| C.I. Name | Solvent Red 30 | americanchemicalsuppliers.com |

| C.I. Number | 27291 | royceglobal.com |

| CAS Number | 6226-87-5 | americanchemicalsuppliers.com |

The long-term performance of a colorant in plastic is defined by its fastness properties, which indicate its resistance to various environmental factors. For solvent dyes, good light fastness is a key characteristic, ensuring that the color does not fade significantly upon exposure to light. dyessales.in Solvent Red 30 is reported to have good light fastness. alfa-chemistry.com Additionally, the molecular structure of these dyes, often existing as amine salts of acid dyes, contributes to improved sublimation and migration resistance compared to simpler oil-soluble colors. vdoc.pub This means the dye is less likely to sublime out of the plastic at elevated temperatures or migrate to the surface, which is crucial for maintaining the product's aesthetic and functional integrity. vdoc.pub The dye's resistance to acids and alkalis is also a valuable trait for durability in various applications. dyessales.in

Table 2: Fastness Characteristics of Solvent Red 30

| Fastness Property | Rating | Reference |

|---|---|---|

| Light Fastness | Good | alfa-chemistry.com |

| Acid Resistance | Poor | alfa-chemistry.com |

| Alkali Resistance | Poor | alfa-chemistry.com |

| Water Resistance | Well | alfa-chemistry.com |

Performance Characteristics in Thermoplastics and Resins (e.g., Celluloid, Plexiglass, PVC, PET)

Functionalization in Optical and Electronic Devices

Despite the broad applicability of solvent dyes, research specifically detailing the integration of Solvent Red 30 into the advanced optical and electronic devices listed below is not available in the reviewed scientific literature.

No specific applications or research findings involving Solvent Red 30 in electrowetting displays or liquid crystal devices were identified.

No specific applications or research findings involving Solvent Red 30 as a sensitizer (B1316253) in dye-sensitized solar cells were identified.

Role in Electrowetting Displays and Liquid Crystal Applications

Application in Inks, Coatings, and Industrial Fluids

Solvent Red 30 and related solvent dyes are integral components in the formulation of various inks, coatings, and other industrial fluids due to their solubility in organic solvent systems.

The compound is explicitly used for coloring transparent paints and lacquers. americanchemicalsuppliers.comchemicalbook.com In the broader coatings industry, solvent dyes are incorporated into solvent-based paints to provide color to surfaces like metal and wood. dyessales.in Their ability to produce brilliant shades makes them suitable for these applications. hengyitek.com

In the ink industry, solvent dyes are widely used in the formulation of printing inks. dyessales.in This includes applications in flexographic, gravure, and other printing processes where a solvent-based carrier is used. The dye's solubility and color strength are key to achieving the desired print quality and vibrancy. hengyitek.com

Formulation in Inkjet Inks and Printing Technologies

Solvent Red 30 and similar solvent dyes are integral to the formulation of inks for various printing technologies, particularly for marking and inkjet printing. sdinternational.comhermetachem.com These dyes are soluble in organic solvents, which form the base of many industrial inkjet inks. sdinternational.comgoogle.com The formulation of a solvent-based inkjet ink typically includes the colorant (such as Solvent Red 30), an organic solvent system, a resin or binder, and various additives to control properties like viscosity, surface tension, and drying time. google.comgoogle.com.pggoogle.com

The solvent system in these inks is often a carefully balanced mixture of fast, intermediate, and slow-evaporating solvents to ensure proper jetting from the printhead and adhesion to the substrate. google.com For instance, a formulation might contain between 1% and 40% solvent. google.com.pg The colorant concentration typically ranges from 0.1% to 6%. google.com.pg Resins, such as styrene-acrylic or polyurethane, are included to bind the colorant to the substrate and provide durability. google.com.pg

Modern inkjet printers, such as some models from Epson, utilize multi-color ink sets that can include red, among other colors, to achieve a wide color gamut for high-fidelity printing. epson.com.sg The use of solvent dyes like Solvent Red 30 allows for printing on a variety of non-porous substrates, including plastics, metalized films, and glass. sdinternational.comtoptrustchem.com

Use in Automotive Finishes and Industrial Coatings

The paint and coating industry employs red solvent dyes to create a wide array of paints, particularly for automotive finishes and industrial coatings. alibaba.com These dyes are valued for their stability and ability to withstand environmental factors, contributing to vibrant and long-lasting colors. alibaba.comcredenceresearch.com

In automotive refinishing, solvent-based basecoats are a common choice for achieving a high-quality finish. buzzweld.co.uk These systems, like the Dupli-Color® Paint Shop® Finish System, are often ready-to-spray lacquers that dry quickly and can be buffed to a high gloss. duplicolor.com Such systems consist of a primer, a color coat containing the solvent dye, and a clear coat for protection and shine. duplicolor.comeastwood.com The transparent nature of some candy concentrate dyes allows the base layer, often a metallic or pearl, to shine through, creating custom effects. walmart.com

Industrial coatings also benefit from the properties of solvent dyes. They are used to color various materials and are suitable for application on wood, metal, and ceramics. toptrustchem.com The formulation of these coatings often involves dissolving the dye in a solvent compatible with the resin system, which can include nitrocellulose varnish, polyester (B1180765) resin, or polyurethane resin. toptrustchem.com

Role as a Tracer or Marker in Hydrocarbon Fuels and Lubricants

Solvent Red 30 and other solvent dyes play a critical role as markers or tracers in hydrocarbon fuels and lubricants for identification, taxation, and security purposes. sdinternational.comttc-colours.comwikipedia.org The practice of dyeing low-tax fuels is a legal requirement in many countries to prevent their use in applications intended for higher-taxed fuels. wikipedia.org

Red dyes, including various diazo dyes like Solvent Red 19, Solvent Red 24, and Solvent Red 26, are commonly used for this purpose. wikipedia.org In the United States, Solvent Red 26 is a standard for coloring tax-exempt diesel fuels like heating oil. wikipedia.org These dyes must be soluble in nonpolar, hydrocarbon-based solvents to be effective in fuels. wikipedia.orgscbt.com

The use of dyes as markers helps in several ways:

Taxation: Distinguishing between fuels for different purposes (e.g., on-road diesel vs. heating oil) ensures proper tax collection. wikipedia.orgmbenergy.com

Brand Identification: Marketers use dyes to identify their products and prevent adulteration or substitution within their distribution systems. google.com

Theft Deterrence: Dyeing large batches of fuel can help in identifying stolen products. google.com

Leak Detection: Fluorescent UV tracers, including red variants, are specifically designed to detect leaks in closed systems containing oils, fuels, and other petroleum products. fluotechnik.org These tracers are used in the automotive, industrial, and hydraulic sectors. fluotechnik.org

Specialized Applications

Beyond the major applications in inks, coatings, and fuels, Solvent Red 30 and related solvent dyes have found use in more specialized fields.

Pyrotechnics: Solvent dyes are applied in the pyrotechnics industry to create colored smoke for events, concerts, and signaling purposes. sdinternational.comttc-colours.com For instance, Solvent Red 111 is used in color smoke bombs. alibaba.comalibaba.com A typical smoke formulation might consist of the dye, an oxidizer like potassium chlorate, and a fuel such as lactose. fireworkscookbook.com

Non-Destructive Testing (NDT): In the field of non-destructive testing, dye penetrant inspection is a widely used method to locate surface-breaking defects in materials. helling.de3akchemie.compradeepndt.com Red-colored penetrants, often containing solvent dyes, are applied to the surface of a part. helling.desilmid.com The low viscosity and high wetting properties of the penetrant allow it to seep into cracks, pores, and other discontinuities. 3akchemie.comsilmid.com After the excess penetrant is removed from the surface, a developer is applied, which draws the trapped penetrant out, making the defect visible as a red indication against a white background. 3akchemie.com This method is used across various industries, including aerospace, automotive, and manufacturing, for quality control of castings, forgings, and welds. 3akchemie.compradeepndt.com

Environmental Fate and Remediation Methodologies Focus on Chemical Processes

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is considered the primary mechanism for the breakdown of azo dyes in the environment. Current time information in Chatham County, US.

The crucial first step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). Current time information in Chatham County, US. This reaction breaks the chromophore responsible for the dye's color, leading to decolorization. This process is typically carried out by microbial enzymes called azoreductases, which transfer electrons from electron donors like NADH or NADPH to the azo bond. nih.gov

A study on a closely related dye, referred to as "azo dye Red 30 (AR30)," demonstrated effective degradation by a bacterial strain, Streptomyces sp. FX645, isolated from dyeing mill sludge. nih.gov The initial step was the breaking of the azo bond by an azoreductase. nih.gov This cleavage resulted in the formation of two primary aromatic amines: 2,6-dichloro-4-nitrobenzenamine and 2-[(4-aminophenyl)-(2-cyanoethyl) amino] ethylacetate. nih.gov These intermediates were then further transformed through processes like nitroreduction, aminoacylation, and cyano hydrolysis into smaller aromatic compounds. nih.gov

This two-stage process is common for azo dye biodegradation: an initial anaerobic or anoxic reductive step for decolorization, followed by an aerobic step where the resulting, often colorless and potentially toxic, aromatic amines are mineralized into simpler compounds like carbon dioxide, water, and inorganic ions. Current time information in Chatham County, US.

Table 1: Identified Metabolites in the Biodegradation of Azo Dye Red 30 by Streptomyces sp. FX645

| Initial Compound | Enzyme System | Primary Metabolites | Further Transformation Products |

|---|---|---|---|

| Azo Dye Red 30 (AR30) | Azoreductase | 1. 2,6-dichloro-4-nitrobenzenamine 2. 2-[(4-aminophenyl)-(2-cyanoethyl) amino] ethylacetate | Various aromatic amine compounds |

Source: Based on findings from Xie et al., 2013. nih.gov

The efficiency of microbial degradation of azo dyes like Solvent Red 30 is influenced by several environmental and operational factors. dntb.gov.ua Understanding these factors is critical for developing effective bioremediation strategies.

pH and Temperature: Microbial enzymatic activity is highly dependent on pH and temperature. dntb.gov.ua For instance, the biodegradation of Toluidine Red by a Halomonas strain was optimal at a pH of 6.5 and a temperature of 35°C. Different microorganisms have different optimal ranges. For example, some bacterial mixed cultures degrading Direct Red 81 tolerated temperatures up to 60°C and a pH of 10.

Oxygen Levels: The initial reductive cleavage of the azo bond is most efficient under anaerobic (oxygen-free) or microaerophilic (low oxygen) conditions. Current time information in Chatham County, US. The subsequent degradation of the resulting aromatic amines, however, typically requires aerobic conditions. Current time information in Chatham County, US. Therefore, sequential anaerobic-aerobic treatment systems are often the most effective. Current time information in Chatham County, US.

Nutrient Availability: The presence of a readily available carbon source (co-substrate), such as glucose, can enhance the rate of dye decolorization. Microorganisms utilize the co-substrate for growth and as a source of reducing equivalents (NADH) needed for the azoreductase activity.

Dye Concentration: High concentrations of the dye can be toxic to microorganisms, inhibiting their metabolic activity and slowing down the degradation rate. Acclimatization of the microbial culture to the specific dye can sometimes overcome this inhibition.

Chemical Structure: The structure of the dye molecule itself, including the presence of certain substituent groups like sulfonic acid or nitro groups, can significantly affect its biodegradability. mst.dk The large molecular size of many solvent dyes may also limit their uptake by microbial cells. mst.dk

Table 2: Key Factors Affecting the Biodegradation of Azo Dyes

| Factor | Influence on Biodegradation | Optimal Conditions (General) |

|---|---|---|

| pH | Affects microbial enzyme activity and dye solubility. | Typically near-neutral (6.5-8.0), but varies with microbial species. |

| Temperature | Influences microbial growth and enzyme kinetics. | Mesophilic (25-40°C) for most bacteria, but thermotolerant species exist. |

| Oxygen | Reductive cleavage is favored in anaerobic/anoxic conditions; amine degradation is aerobic. | Sequential anaerobic-aerobic systems are often most effective. Current time information in Chatham County, US. |

| Co-substrate | Provides energy and reducing equivalents for azoreductase. | Presence of a simple carbon source (e.g., glucose, yeast extract) is beneficial. |

| Dye Concentration | High concentrations can be inhibitory or toxic to microbes. | Varies greatly; lower concentrations are generally degraded faster. |

Microbial Degradation of Azo Dyes (e.g., decolorization by microbes)

Advanced Treatment Technologies for Effluent Decolorization and Removal

When conventional biological treatments are insufficient, particularly for recalcitrant dyes or high-concentration effluents, Advanced Oxidation Processes (AOPs) are employed. These technologies are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) salts under acidic conditions (typically pH 3) to produce hydroxyl radicals. This method is cost-effective and does not require energy input to activate the H₂O₂. The photo-Fenton process enhances the reaction by using UV light, which promotes the regeneration of Fe²⁺ and generates additional hydroxyl radicals, often leading to faster and more complete mineralization.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the chromophoric groups of dyes, leading to decolorization. Its effectiveness can be significantly increased when combined with other processes, such as UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), which promote the formation of hydroxyl radicals. Catalytic ozonation, using catalysts like MnFe₂O₄, can also enhance the generation of these radicals and improve degradation efficiency.

Adsorption Techniques

Adsorption is a widely used physicochemical process for the removal of dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. The process involves the mass transfer of the dye molecules from the liquid phase to the surface of a solid adsorbent.

Activated Carbon

Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a variety of organic pollutants, including dyes. mdpi.comscirp.orgcetjournal.it The adsorption process is influenced by several factors, including the pH of the solution, temperature, initial dye concentration, and the specific surface characteristics of the carbon. researchgate.net The mechanism of adsorption onto activated carbon can involve electrostatic interactions, hydrogen bonding, and van der Waals forces. For instance, at a lower pH, the surface of activated carbon may become positively charged, favoring the adsorption of anionic dyes. Conversely, a higher pH can lead to a negatively charged surface, enhancing the removal of cationic dyes. researchgate.net

Table 1: Adsorption Capacities of Activated Carbon for Various Red Dyes (Analogous Compounds)

| Adsorbent Source | Dye Adsorbed | Maximum Adsorption Capacity (mg/g) | Reference |